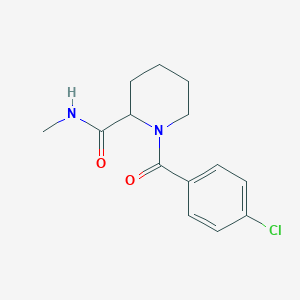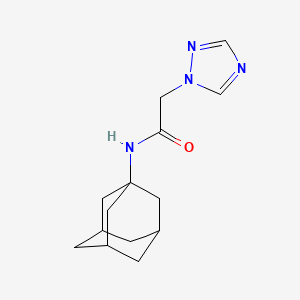
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, commonly known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. EPM is a small molecule that has shown promise in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of EPM is complex and not yet fully understood. EPM is believed to bind to the NMDA receptor, a protein that plays a critical role in synaptic plasticity and learning and memory. By binding to this receptor, EPM can modulate its activity and affect the release of neurotransmitters such as glutamate and GABA. EPM has also been shown to have effects on other ion channels and receptors, including the TRPV1 receptor and the P2X7 receptor.
Biochemical and Physiological Effects
EPM has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, EPM has been shown to have anti-inflammatory and analgesic effects. EPM has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of EPM is its relative ease of synthesis and availability. EPM is a small molecule that can be synthesized using standard laboratory equipment, making it accessible to researchers. However, EPM is not without its limitations. One of the main limitations is its potential toxicity, as high doses of EPM have been shown to cause cell death in certain cell lines. Additionally, the mechanism of action of EPM is complex and not yet fully understood, which can make its use in experiments challenging.
将来の方向性
There are several potential future directions for research on EPM. One area of interest is its potential as a tool for studying the brain. EPM has been shown to modulate the activity of the NMDA receptor, which plays a critical role in learning and memory. By further studying the effects of EPM on the brain, researchers may be able to gain insight into the underlying mechanisms of brain function.
Another potential future direction is the development of EPM as a therapeutic agent. EPM has been shown to have anti-inflammatory and analgesic effects, as well as potential anticancer activity. By further studying the effects of EPM on these conditions, researchers may be able to develop new treatments that are more effective and have fewer side effects than current therapies.
Conclusion
In conclusion, EPM is a small molecule that has shown promise in various fields of scientific research. Its relative ease of synthesis and availability make it accessible to researchers, and its potential applications in neuroscience, pharmacology, and medicinal chemistry make it an exciting area of study. While there are still many questions to be answered about the mechanism of action and potential uses of EPM, the future looks bright for this promising compound.
合成法
The synthesis of EPM involves the reaction of 3-methyl-1,2-oxazol-5-amine with 3-ethylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields EPM as a white solid with a purity of over 99%. The synthesis of EPM is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
EPM has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the brain. EPM has been shown to bind to the NMDA receptor, a protein that plays a critical role in learning and memory. By binding to this receptor, EPM can modulate its activity and provide insight into the underlying mechanisms of brain function.
In addition to its applications in neuroscience, EPM has also shown promise in pharmacology and medicinal chemistry. EPM has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. EPM has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
(3-ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-5-4-6-14(8-10)12(15)11-7-9(2)13-16-11/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUGWGPZPKMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)






![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)